molecular formula C15H14O3 B14000585 Methyl 4-naphthalen-1-yl-4-oxo-butanoate CAS No. 13672-43-0

Methyl 4-naphthalen-1-yl-4-oxo-butanoate

Cat. No.: B14000585
CAS No.: 13672-43-0
M. Wt: 242.27 g/mol
InChI Key: YCDARDMYSRGGGV-UHFFFAOYSA-N
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Description

Methyl 4-naphthalen-1-yl-4-oxo-butanoate is an organic compound with the molecular formula C16H14O3 It is characterized by a naphthalene ring attached to a butanoate ester group, which includes a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-naphthalen-1-yl-4-oxo-butanoate can be synthesized through several methods. One common approach involves the esterification of 4-naphthalen-1-yl-4-oxo-butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-naphthalen-1-yl-4-oxo-butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-naphthalen-1-yl-4-oxo-butanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-naphthalen-1-yl-4-oxo-butanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-oxo-4-phenylbutanoate: Similar structure but with a phenyl group instead of a naphthalene ring.

    Ethyl 4-naphthalen-1-yl-4-oxo-butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 4-naphthalen-1-yl-4-oxo-butanoate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties

Properties

CAS No.

13672-43-0

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 4-naphthalen-1-yl-4-oxobutanoate

InChI

InChI=1S/C15H14O3/c1-18-15(17)10-9-14(16)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3

InChI Key

YCDARDMYSRGGGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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